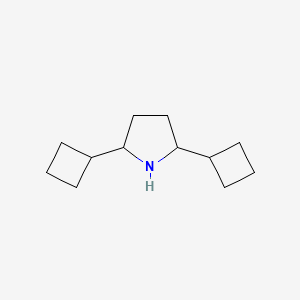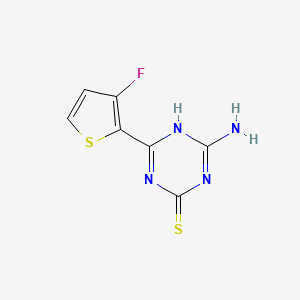
8-Chloro-N4-ethyl-6-iodoquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Chloro-N4-ethyl-6-iodoquinoline-3,4-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts .
Chemical Reactions Analysis
8-Chloro-N4-ethyl-6-iodoquinoline-3,4-diamine undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .
Scientific Research Applications
8-Chloro-N4-ethyl-6-iodoquinoline-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-N4-ethyl-6-iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, disrupting their normal function and leading to cell death . It may also inhibit enzymes involved in critical biological processes, such as DNA replication or protein synthesis .
Comparison with Similar Compounds
8-Chloro-N4-ethyl-6-iodoquinoline-3,4-diamine can be compared with other similar compounds, such as:
7-Chloro-4-aminoquinoline: Known for its antimicrobial activity.
6-Iodoquinoline: Used in the synthesis of various pharmaceuticals.
4,7-Dichloroquinoline: A precursor in the synthesis of many quinoline derivatives.
The uniqueness of this compound lies in its combination of chlorine, ethyl, and iodine substituents, which confer distinct reactivity and selectivity properties .
Properties
Molecular Formula |
C11H11ClIN3 |
|---|---|
Molecular Weight |
347.58 g/mol |
IUPAC Name |
8-chloro-4-N-ethyl-6-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11ClIN3/c1-2-15-11-7-3-6(13)4-8(12)10(7)16-5-9(11)14/h3-5H,2,14H2,1H3,(H,15,16) |
InChI Key |
YGQGGGQAKLXVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=C(C=C(C2=NC=C1N)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine](/img/structure/B15255688.png)


![Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B15255717.png)



![N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide](/img/structure/B15255736.png)



